molecular formula C5H10BrN3O B15069334 4-(Aminomethyl)-5-methyl-1H-pyrazol-1-ol hydrobromide

4-(Aminomethyl)-5-methyl-1H-pyrazol-1-ol hydrobromide

Cat. No.: B15069334
M. Wt: 208.06 g/mol
InChI Key: IZYJGUXYYDABAN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-methyl-1H-pyrazol-1-ol hydrobromide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methyl-1H-pyrazol-1-ol hydrobromide typically involves the reaction of 5-methyl-1H-pyrazol-1-ol with formaldehyde and ammonium bromide under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl derivative, which is then converted to the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methyl-1H-pyrazol-1-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Aminomethyl)-5-methyl-1H-pyrazol-1-ol hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methyl-1H-pyrazol-1-ol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure with an aminomethyl group attached to a benzene ring.

    5-Methyl-1H-pyrazol-3-ol: Similar pyrazole ring structure but lacks the aminomethyl group.

Uniqueness

4-(Aminomethyl)-5-methyl-1H-pyrazol-1-ol hydrobromide is unique due to the presence of both the aminomethyl and methyl groups on the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C5H10BrN3O

Molecular Weight

208.06 g/mol

IUPAC Name

(1-hydroxy-5-methylpyrazol-4-yl)methanamine;hydrobromide

InChI

InChI=1S/C5H9N3O.BrH/c1-4-5(2-6)3-7-8(4)9;/h3,9H,2,6H2,1H3;1H

InChI Key

IZYJGUXYYDABAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1O)CN.Br

Origin of Product

United States

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